molecular formula C4H2BrIO B3280750 3-Bromo-2-iodofuran CAS No. 72167-52-3

3-Bromo-2-iodofuran

Cat. No.: B3280750
CAS No.: 72167-52-3
M. Wt: 272.87 g/mol
InChI Key: HTSODYWNVCMVCF-UHFFFAOYSA-N
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Description

3-Bromo-2-iodofuran is an organohalogen compound with the molecular formula C₄H₂BrIO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of both bromine and iodine atoms in the furan ring makes this compound particularly interesting for various chemical applications .

Scientific Research Applications

3-Bromo-2-iodofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: Researchers explore its potential in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Furan derivatives, including “Furan, 3-bromo-2-iodo-”, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The primary targets of furan derivatives are often microbial cells, where they exhibit antibacterial activity against both gram-positive and gram-negative bacteria .

Mode of Action

The mode of action of “Furan, 3-bromo-2-iodo-” involves its interaction with these microbial targets. The compound’s structure allows it to interact with various structural components of the microbial cells, leading to changes that can inhibit the growth and proliferation of the bacteria . The exact nature of these interactions can vary depending on the specific derivative and target organism.

Biochemical Pathways

“Furan, 3-bromo-2-iodo-” and other furan derivatives can affect various biochemical pathways within the target organisms. These compounds can interfere with essential processes such as cell wall synthesis, protein synthesis, and DNA replication, leading to the death of the microbial cells . The specific pathways affected can vary depending on the derivative and the target organism.

Result of Action

The result of the action of “Furan, 3-bromo-2-iodo-” is the inhibition of growth and proliferation of the target microbial cells. This can lead to the death of the cells and the resolution of the bacterial infection . The compound’s effectiveness can vary depending on factors such as the specific derivative, the target organism, and the presence of any resistance mechanisms.

Action Environment

The action of “Furan, 3-bromo-2-iodo-” can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .

Safety and Hazards

While specific safety and hazard information for “Furan, 3-bromo-2-iodo-” was not found, it is generally important to handle all chemicals with care. This includes avoiding dust formation, avoiding breathing in any mist, gas, or vapors, and using personal protective equipment .

Future Directions

The future directions for research on “Furan, 3-bromo-2-iodo-” and other furan compounds could include further exploration of their synthesis methods, investigation of their potential applications, and study of their physical and chemical properties . The development of new materials involving furan systems is also a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodofuran typically involves the halogenation of furan derivatives. One common method is the bromination of 2-iodofuran using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-iodofuran: Similar structure but with different positions of bromine and iodine.

    3-Chloro-2-iodofuran: Chlorine replaces bromine in the furan ring.

    3-Bromo-2-chlorofuran: Iodine is replaced by chlorine.

Uniqueness

3-Bromo-2-iodofuran is unique due to the presence of both bromine and iodine atoms in specific positions on the furan ring. This unique arrangement allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-bromo-2-iodofuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIO/c5-3-1-2-7-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSODYWNVCMVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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